molecular formula C19H25NO B345075 N-(2,4-dimethylphenyl)adamantane-1-carboxamide CAS No. 300712-68-9

N-(2,4-dimethylphenyl)adamantane-1-carboxamide

Cat. No.: B345075
CAS No.: 300712-68-9
M. Wt: 283.4g/mol
InChI Key: ZNMAFBGQNUAGBW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)adamantane-1-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a dimethylphenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)adamantane-1-carboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 2,4-dimethylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-dimethylphenyl)adamantane-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the dimethylphenyl group or the adamantane core can be modified. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, various solvents, and catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine: this compound has potential applications in medicinal chemistry. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and hydrophobic framework, which can enhance binding affinity to hydrophobic pockets in proteins. The dimethylphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the adamantane core.

    N-(2,4-Dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of the adamantanecarboxamide.

    N-(2,4-Dimethylphenyl)-N’-methylformamidine: Contains a formamidine group instead of the adamantanecarboxamide.

Uniqueness: N-(2,4-dimethylphenyl)adamantane-1-carboxamide is unique due to the presence of the adamantane core, which imparts rigidity and hydrophobicity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-12-3-4-17(13(2)5-12)20-18(21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMAFBGQNUAGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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